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Compound of Interest

Compound Name: Delucemine Hydrochloride

Cat. No.: B117021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Delucemine Hydrochloride (NPS-1506) is an investigational drug candidate with a dual

mechanism of action as a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA)

receptor antagonist and a serotonin reuptake inhibitor. Preclinical research has primarily

focused on its neuroprotective potential in models of acute neuronal injury, such as stroke and

traumatic brain injury, as well as its potential as an antidepressant. Studies in rodent models

have demonstrated that Delucemine can attenuate cognitive dysfunction and reduce neuronal

death. This technical guide provides a comprehensive overview of the available preclinical data

on Delucemine Hydrochloride, including its mechanism of action, key in vivo and in vitro

findings, and available pharmacokinetic and toxicological data.

Mechanism of Action
Delucemine Hydrochloride's primary mechanism of action is the uncompetitive antagonism of

the NMDA receptor. It also exhibits properties of a serotonin reuptake inhibitor.

NMDA Receptor Antagonism
Delucemine acts as a moderate-affinity, uncompetitive antagonist at the NMDA receptor. This

means it binds to the open ion channel of the receptor, thereby blocking the influx of calcium

ions (Ca2+). This mechanism is crucial in conditions of excessive glutamate release, such as
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during ischemic stroke or traumatic brain injury, where overactivation of NMDA receptors leads

to excitotoxicity and neuronal cell death.

The following diagram illustrates the uncompetitive antagonism of the NMDA receptor by

Delucemine Hydrochloride.
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Uncompetitive antagonism of the NMDA receptor by Delucemine.

Serotonin Reuptake Inhibition
In addition to its effects on the NMDA receptor, Delucemine also inhibits the reuptake of

serotonin, a key neurotransmitter in the regulation of mood. This dual action suggests a

potential therapeutic application in depressive disorders.

Preclinical Efficacy
Neuroprotection in Traumatic Brain Injury
A key study investigated the effects of Delucemine in a rat model of lateral fluid-percussion

brain injury.

Experimental Protocol:

Animal Model: Male Sprague-Dawley rats.

Injury Model: Lateral fluid-percussion brain injury inducing a moderate level of injury.
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Treatment: A single intravenous (i.v.) bolus of Delucemine (1 mg/kg) or vehicle administered

5 minutes post-injury.

Behavioral Assessment: Cognitive function was assessed using the Morris water maze task

at 11-14 days post-injury.

Histological Analysis: Hippocampal neuron counts in the CA1 and CA3 regions were

performed at 15 days post-injury.

Results: Delucemine treatment significantly attenuated cognitive deficits observed in the Morris

water maze and reduced hippocampal neuron death in the CA3 subfield.

Parameter
Vehicle-Treated
(Trauma)

Delucemine-
Treated (1 mg/kg)

p-value

Morris Water Maze

(Escape Latency -

Day 4)

~60 seconds ~30 seconds < 0.05

Hippocampal Neuron

Count (CA3)
~150 cells/mm ~200 cells/mm < 0.05

Antidepressant-like Activity
While specific preclinical data for Delucemine in antidepressant models is limited in the public

domain, its dual mechanism of action as an NMDA antagonist and serotonin reuptake inhibitor

suggests potential efficacy. The forced swim test is a common preclinical model used to assess

antidepressant activity.

General Experimental Protocol (Forced Swim Test):

Animal Model: Typically rats or mice.

Procedure: Animals are placed in a cylinder of water from which they cannot escape. The

duration of immobility is measured. A decrease in immobility time is indicative of an

antidepressant-like effect.

Treatment: The test compound is administered prior to the test session.
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The expected outcome for a compound with Delucemine's profile would be a dose-dependent

reduction in immobility time.

Pharmacokinetics
Preclinical pharmacokinetic data for Delucemine Hydrochloride in rats is summarized below.

Parameter Value Route of Administration

Peak Plasma Concentration

(Cmax) for Neuroprotection
8 - 80 ng/mL Intravenous (i.v.)

Time to Peak (Tmax) Not explicitly reported -

Area Under the Curve (AUC) Not explicitly reported -

Bioavailability Not explicitly reported -

Toxicology and Safety Pharmacology
Preclinical safety studies have indicated that Delucemine is generally well-tolerated at

neuroprotective doses.

Behavioral Effects: At doses that produce behavioral toxicity, Delucemine did not induce

behaviors characteristic of other NMDA receptor antagonists like MK-801, nor did it

generalize to phencyclidine (PCP).[1]

Neuronal Vacuolization: Delucemine did not cause neuronal vacuolization, a known side

effect of some NMDA receptor antagonists.[1]

Signaling Pathways
The neuroprotective effects of uncompetitive NMDA receptor antagonists like Delucemine are

thought to be mediated through the modulation of downstream signaling cascades that are

activated by excessive Ca2+ influx. One such critical pathway involves the transcription factor

CREB (cAMP response element-binding protein), which plays a key role in neuronal survival

and plasticity.
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The following diagram illustrates a potential signaling pathway involved in the neuroprotective

action of Delucemine.
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Potential neuroprotective signaling pathway of Delucemine.

Conclusion
The preclinical data for Delucemine Hydrochloride suggest a promising profile as a

neuroprotective agent with potential applications in acute brain injury and depression. Its
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uncompetitive NMDA receptor antagonism, coupled with serotonin reuptake inhibition, offers a

multi-faceted approach to these complex neurological conditions. While early studies have

demonstrated efficacy in rodent models and a favorable safety profile, further in-depth

preclinical and clinical investigations would be necessary to fully elucidate its therapeutic

potential. The development of Delucemine Hydrochloride appears to have been

discontinued, but the preclinical findings remain valuable for the broader field of

neuroprotective and antidepressant drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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